molecular formula C10H9NO2 B1320302 Methyl 4-cyano-3-methylbenzoate CAS No. 25978-68-1

Methyl 4-cyano-3-methylbenzoate

Cat. No. B1320302
CAS RN: 25978-68-1
M. Wt: 175.18 g/mol
InChI Key: LIXWSMOADOOTOR-UHFFFAOYSA-N
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Patent
US07915271B2

Procedure details

To a microwave tube, was added methyl 4-bromo-3-methylbenzoate (100 mg, 0.437 mmol), Pd(Ph3P)4 (25.2 mg, 0.022 mmol), Zn(CN)2 (51.3 mg, 0.437 mmol) and DMF (2 mL). The mixture was flushed with N2 and capped tightly. The reaction mixture was exposed to microwave irradiation at 150° C. for 5 min. The mixture was diluted with EtOAc and washed with water. The organic layer was dried (Na2SO4), filtered and the solvent was evaporated in vacuo. The residue was purified by flash chromatography on silica gel to give methyl 4-cyano-3-methylbenzoate. LCMS calc.=176.1; found=176.1 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 8.02 (s, 1H); 7.95 (d, J=8.1 Hz, 1H); 7.71 (d, J=8.0 Hz, 1H); 7.29 (s, 1H); 3.98 (s, 3H); 2.64 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25.2 mg
Type
catalyst
Reaction Step One
Quantity
51.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12].[CH3:13][N:14](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[C-]#N.[Zn+2]>[C:13]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[CH3:12])#[N:14] |f:3.4.5,^1:21,23,42,61|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
25.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
51.3 mg
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with N2
CUSTOM
Type
CUSTOM
Details
capped tightly
CUSTOM
Type
CUSTOM
Details
irradiation at 150° C. for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.